2-Hydroxy-4-octoxy-benzhydrazide
Description
2-Hydroxy-4-octoxy-benzhydrazide is a benzohydrazide derivative characterized by a hydroxyl (-OH) group at the 2-position and an octyloxy (-O-C₈H₁₇) group at the 4-position of the benzene ring. The benzohydrazide core (C₆H₅-C(O)-NH-NH₂) provides a versatile scaffold for chemical modifications, enabling diverse biological and physicochemical properties.
Properties
Molecular Formula |
C15H24N2O3 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-hydroxy-4-octoxybenzohydrazide |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-10-20-12-8-9-13(14(18)11-12)15(19)17-16/h8-9,11,18H,2-7,10,16H2,1H3,(H,17,19) |
InChI Key |
XKHWRNDCWXOEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)NN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
Hypothetical Molecular Formula : C₁₅H₂₄N₂O₃ (derived from benzohydrazide core + substituents).
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Hydroxy-4-octoxy-benzhydrazide with structurally related benzohydrazides:
*Calculated based on structural inference.
Key Observations :
Alkoxy Chain Length : The octyloxy group in the target compound significantly increases lipophilicity compared to shorter chains (methoxy, ethoxy). This may enhance passive diffusion across biological membranes but reduce aqueous solubility .
Hydrogen-Bonding Capacity : Hydroxyl groups (2-OH) in the target compound and related derivatives enable hydrogen bonding, influencing crystal packing (as seen in 4-ethoxybenzohydrazide ) and solubility.
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